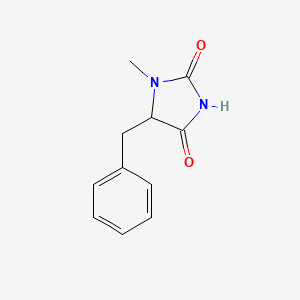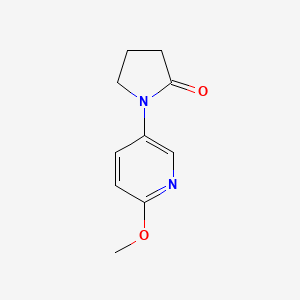
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is a heterocyclic compound that features a pyridyl group substituted with a methoxy group at the 6-position and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with reagents that facilitate the formation of the pyrrolidinone ring. One common method includes the cyclization of 6-methoxy-3-pyridinecarboxylic acid with an appropriate amine under acidic or basic conditions to form the desired pyrrolidinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(6-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: Formation of 1-(6-Methoxy-3-pyridyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(6-Methoxy-3-pyridyl)-3-(4-nitrophenyl)urea
- (6-Methoxy-3-pyridyl)methanamine
- 1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine
Comparison: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a methoxy-substituted pyridyl group and a pyrrolidinone ring
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-4-8(7-11-9)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KNFXAKZESUEKEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


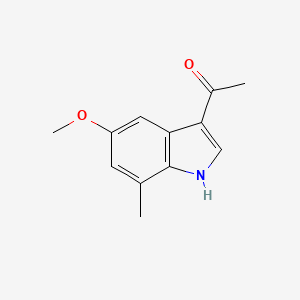
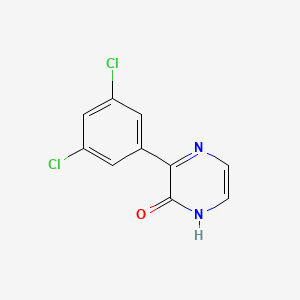
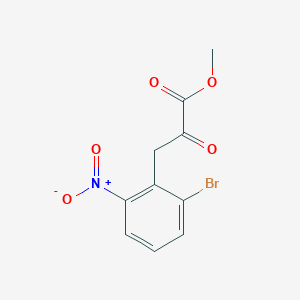
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
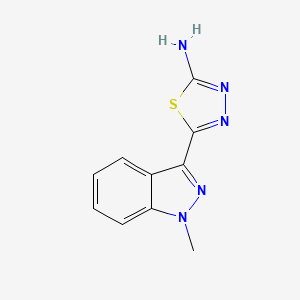
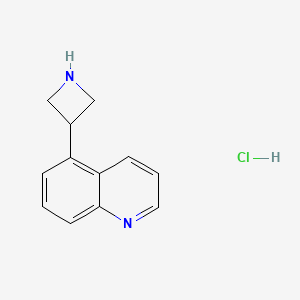



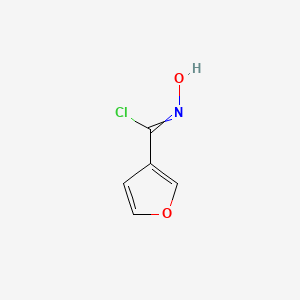
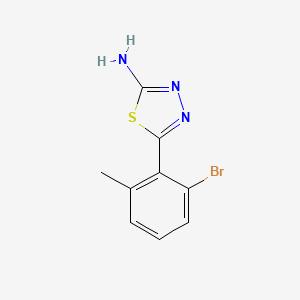

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
